2-Amino-6-fluoro-4-methoxybenzoic acid
Description
Contextualization within Aminobenzoic Acid Derivatives
Aminobenzoic acids are derivatives of benzoic acid where one of the hydrogen atoms on the aromatic ring is replaced by an amino group (-NH2). nih.gov This class of compounds includes three structural isomers: ortho-aminobenzoic acid (anthranilic acid), meta-aminobenzoic acid, and para-aminobenzoic acid (PABA). nih.gov These compounds and their further substituted derivatives are significant in various industrial and biological processes. nih.gov
2-Amino-6-fluoro-4-methoxybenzoic acid is a polysubstituted derivative of aminobenzoic acid. Specifically, it is a derivative of ortho-aminobenzoic acid (2-aminobenzoic acid), featuring additional fluorine and methoxy (B1213986) groups on the benzene (B151609) ring. Aminobenzoic acid derivatives are widely utilized as building blocks in the synthesis of pharmaceuticals and other bioactive molecules. mdpi.comresearchgate.net
Significance of Fluorine, Amino, and Methoxy Substitutions on Benzoic Acid Frameworks
The presence and position of substituents on the benzoic acid ring have a profound impact on the molecule's properties, such as its acidity (pKa), reactivity, and biological activity. The electronic effects of these substituents, primarily categorized as inductive and resonance effects, are responsible for these modifications.
Fluorine Substitution: Fluorine is the most electronegative element, and when attached to a benzene ring, it exerts a strong electron-withdrawing inductive effect (-I effect). libretexts.orglibretexts.org This effect pulls electron density away from the aromatic ring and the carboxylic acid group, which stabilizes the resulting carboxylate anion after deprotonation. libretexts.orglibretexts.orgpharmaguideline.com This stabilization of the conjugate base leads to an increase in the acidity of the benzoic acid derivative. libretexts.org While fluorine also has lone pairs of electrons and can theoretically exert a +M (mesomeric or resonance) effect, its -I effect is generally more dominant in influencing the acidity of benzoic acids. sarthaks.com
Amino Substitution: The amino group (-NH2) can exhibit both an electron-withdrawing inductive effect (-I) and a potent electron-donating resonance effect (+M). In the case of aminobenzoic acids, the resonance effect, which donates electron density to the benzene ring, generally outweighs the inductive effect. This increased electron density destabilizes the carboxylate anion, making aminobenzoic acids typically weaker acids than benzoic acid itself. quora.com The position of the amino group is crucial; for instance, isomeric aminobenzoic acids are generally less acidic than benzoic acid. quora.com
Methoxy Substitution: The methoxy group (-OCH3) also demonstrates dual electronic effects. Due to the high electronegativity of the oxygen atom, it has an electron-withdrawing inductive effect (-I). stackexchange.com However, the lone pairs on the oxygen atom can participate in resonance, leading to a strong electron-donating resonance effect (+M). stackexchange.comvaia.com In positions para and ortho to the carboxylic acid group, the +M effect dominates, increasing electron density in the ring and destabilizing the carboxylate anion, thus decreasing acidity compared to benzoic acid. hcpgcollege.edu.inechemi.comquora.com At the meta position, the resonance effect is not operative, and the -I effect leads to a slight increase in acidity compared to the para isomer. hcpgcollege.edu.inquora.com
The combination of these three substituents in this compound results in a complex interplay of electronic effects that determines its unique chemical characteristics. The strong electron-withdrawing nature of the fluorine at an ortho position is expected to significantly increase acidity, while the electron-donating effects of the amino and methoxy groups would counteract this to some degree.
| Property | Value |
|---|---|
| CAS Number | 1509199-36-3 sigmaaldrich.commolport.com |
| Molecular Formula | C8H8FNO3 sigmaaldrich.commolport.com |
| Molecular Weight | 185.154 g/mol molport.com |
| IUPAC Name | This compound sigmaaldrich.com |
| Physical Form | Solid sigmaaldrich.com |
| Compound | pKa Value | Substituent Effect |
|---|---|---|
| Benzoic acid | 4.20 oup.com | Reference |
| 4-Methoxybenzoic acid | 4.50 libretexts.org | Electron-donating (-OCH3) decreases acidity |
| 4-Aminobenzoic acid | 4.78 (approx.)* | Electron-donating (-NH2) decreases acidity |
| 4-Fluorobenzoic acid | 4.14 (approx.) | Electron-withdrawing (-F) increases acidity |
| 2-Fluorobenzoic acid | 3.27 (approx.) | Stronger electron-withdrawing effect at ortho position |
Structure
3D Structure
Properties
IUPAC Name |
2-amino-6-fluoro-4-methoxybenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8FNO3/c1-13-4-2-5(9)7(8(11)12)6(10)3-4/h2-3H,10H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOFLQHWWFBNTHX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C(=C1)F)C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8FNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 Amino 6 Fluoro 4 Methoxybenzoic Acid
Precursor Synthesis Strategies
The construction of 2-Amino-6-fluoro-4-methoxybenzoic acid often begins with precursors that already contain some of the required functional groups. Strategic manipulation of these starting materials provides an efficient pathway to the target molecule.
A common strategy in the synthesis of aromatic amines is the reduction of a corresponding nitro compound. This approach is applicable to the synthesis of fluorinated anthranilic acid derivatives. The general scheme involves the introduction of a nitro group onto a fluorinated benzoic acid backbone, followed by reduction.
For instance, a general method for producing amino-fluorobenzoic acids involves the nitration of a halogenated fluorobenzoic acid, which is then followed by catalytic reduction of the newly introduced nitro group to an amine. google.com This two-step process is a fundamental method for installing an amino group ortho to a carboxyl group on an activated aromatic ring. The reduction of the nitro group is typically achieved using methods such as catalytic hydrogenation with iron powder in the presence of an acid like ammonium (B1175870) chloride. guidechem.com
Table 1: General Reaction Steps from Fluorinated Nitrobenzoic Acid
| Step | Reaction | Reagents & Conditions | Purpose |
| 1 | Nitration | Nitrating agent (e.g., HNO₃/H₂SO₄) | Introduction of a nitro group onto the aromatic ring. google.com |
| 2 | Reduction | Reducing agent (e.g., Fe/NH₄Cl, H₂/Pd-C) | Conversion of the nitro group to the target amino group. google.comguidechem.com |
This methodology's success hinges on the regioselective nitration of the fluorinated benzoic acid precursor, ensuring the nitro group is positioned correctly for the final product.
Another versatile approach utilizes substituted benzonitriles as key intermediates. The nitrile group serves as a precursor to the carboxylic acid function and can be hydrolyzed in a subsequent step. This pathway is particularly effective when starting from more complex, multi-substituted benzonitriles.
A highly relevant example is the synthesis of 2-Amino-6-fluoro-4-methoxy-benzonitrile, a direct precursor to the target acid. This synthesis starts from 2,6-difluoro-4-methoxybenzonitrile. chemicalbook.com One of the fluorine atoms is selectively displaced by an amino group using ammonia (B1221849) in a nucleophilic aromatic substitution reaction. The resulting 2-amino-6-fluoro-4-methoxybenzonitrile (B3274100) can then be hydrolyzed under acidic or basic conditions to yield this compound.
This strategy highlights the utility of the benzonitrile (B105546) group as both a directing group and a synthetic equivalent of a carboxylic acid.
Nucleophilic Aromatic Substitution (SNAr) Approaches
Nucleophilic aromatic substitution (SNAr) is a cornerstone in the synthesis of highly substituted aromatic rings, particularly those bearing electron-withdrawing groups. This mechanism is crucial for introducing the amino group onto the fluorinated aromatic core.
The SNAr mechanism involves the attack of a nucleophile on an aromatic ring that is activated by electron-withdrawing substituents. Halogens, especially fluorine, are excellent leaving groups in this context. The reaction proceeds through a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. libretexts.orgresearchgate.net
In the synthesis of the direct precursor, 2-Amino-6-fluoro-4-methoxy-benzonitrile, ammonia acts as the nucleophile, attacking 2,6-difluoro-4-methoxybenzonitrile. chemicalbook.com The reaction displaces one of the fluoride (B91410) ions to install the amino group. The presence of the electron-withdrawing nitrile group and the fluorine atoms themselves activate the ring toward nucleophilic attack. libretexts.org
Table 2: Example of SNAr Reaction for Precursor Synthesis
| Starting Material | Nucleophile | Product | Conditions | Yield | Reference |
| 2,6-Difluoro-4-methoxybenzonitrile | Ammonia (NH₃) | 2-Amino-6-fluoro-4-methoxy-benzonitrile | DMSO, 80°C | 91% | chemicalbook.com |
This high-yield conversion demonstrates the efficiency of the SNAr reaction in displacing a fluorine atom to form the desired amino-substituted compound.
The regioselectivity of SNAr reactions is governed by the positions of electron-withdrawing groups relative to the leaving group. These groups must be located at the ortho or para positions to effectively stabilize the negative charge of the Meisenheimer intermediate through resonance. libretexts.org
In the case of 2,6-difluoro-4-methoxybenzonitrile, the nitrile group is para to the C4-methoxy group and ortho to both C2 and C6 fluorine atoms. The attack of ammonia at either C2 or C6 leads to a stabilized intermediate. The substitution results in the formation of 2-Amino-6-fluoro-4-methoxy-benzonitrile, indicating that only one fluorine is displaced under the reported conditions. chemicalbook.com The prediction of which leaving group will be substituted in a polysubstituted ring can be complex, often relying on computational studies of the relative stability of the possible Meisenheimer intermediates. researchgate.net Factors such as steric hindrance and the electronic nature of other substituents play a critical role in determining the final product. colab.ws
Directed Metallation and Lithiation Strategies
Directed ortho-metallation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. baranlab.orgharvard.edu This strategy relies on a directing metalation group (DMG), which is a functional group that coordinates to an organolithium reagent, directing deprotonation to the adjacent ortho position. baranlab.orguwindsor.ca
For benzoic acid derivatives, the carboxylic acid can be converted into a more potent DMG, such as an amide, or used directly in its deprotonated carboxylate form. Research has shown that unprotected benzoic acids can undergo regioselective ortho-lithiation. organic-chemistry.orgnih.gov For example, 2-methoxybenzoic acid can be deprotonated exclusively at the C6 position (ortho to the carboxylate) using sec-butyllithium (B1581126) (s-BuLi) in the presence of TMEDA. organic-chemistry.orgnih.gov
This methodology could hypothetically be applied to a precursor like 6-fluoro-4-methoxybenzoic acid. The carboxylate group would direct lithiation to the C2 position, followed by quenching with an electrophilic aminating agent to install the amino group.
Table 3: Key Components of Directed ortho-Metallation
| Component | Description | Examples |
| Directing Metalation Group (DMG) | A functional group that directs deprotonation to the ortho position via coordination. | -CONR₂, -COOH (-COO⁻Li⁺), -OMe |
| Organolithium Base | Strong base used to deprotonate the aromatic ring. | n-BuLi, s-BuLi, t-BuLi |
| Quenching Electrophile | A reagent that reacts with the lithiated intermediate to introduce a new functional group. | For amination: N-alkoxyamines, azides. |
The choice of the base and reaction conditions is crucial for controlling the regioselectivity, especially when multiple potential deprotonation sites exist. organic-chemistry.org This strategy offers a highly controlled and potentially shorter route to complex substituted benzoic acids.
Ortho-Lithiation of Substituted Benzoic Acids
Directed ortho-lithiation is a powerful technique for the regioselective functionalization of aromatic rings. semanticscholar.orgrsc.org This method utilizes a directing group to guide a strong base, typically an organolithium reagent, to deprotonate the proton at the ortho position, creating a lithiated intermediate that can then react with an electrophile.
In the context of substituted benzoic acids, the carboxylic acid group itself can act as a directing group. semanticscholar.orgrsc.org Treatment of a benzoic acid with a strong lithium amide base or an alkyllithium reagent like sec-butyllithium (s-BuLi) in the presence of a chelating agent such as N,N,N',N'-tetramethylethylenediamine (TMEDA) can lead to deprotonation at the position ortho to the carboxylate. organic-chemistry.org For instance, benzoic acid under conditions of s-BuLi–TMEDA–THF at –90 °C yields the ortho-lithiated species. rsc.orgresearchgate.net This intermediate can then be trapped with various electrophiles to introduce a substituent at the 2-position. rsc.orgresearchgate.net
Role of Directing Groups (e.g., Carboxyl, Methoxy (B1213986), Fluoro)
The regioselectivity of ortho-lithiation is governed by the directing ability of the substituents on the aromatic ring. A hierarchy of directing groups has been established through competition experiments. researchgate.netuwindsor.ca The carboxylate group is considered to have an intermediate directing capacity. rsc.orgresearchgate.net
In a molecule like this compound, the interplay between the carboxyl, methoxy, and fluoro groups is crucial. The carboxylate group directs lithiation to the ortho positions (2 and 6). The methoxy group is also a known directing group. uwindsor.ca The fluoro group can also act as a directing group in aromatic metalation. semanticscholar.org
Competition experiments have shown that in meta-substituted benzoic acids, chloro and fluoro groups can exhibit complementarity with the carboxylic acid in directing metallation. semanticscholar.orgresearchgate.net However, this is not always the case with the methoxy group. semanticscholar.orgresearchgate.net The specific conditions, such as the base and solvent system used, can influence the regiochemical outcome. For example, treating unprotected 2-methoxybenzoic acid with s-BuLi/TMEDA results in deprotonation exclusively at the position ortho to the carboxylate, while using n-BuLi/t-BuOK can reverse this selectivity. organic-chemistry.org
| Directing Group | Relative Directing Ability |
| -O-C(O)-NR2 (Carbamate) | Strongest |
| -CONR2 (Amide) | Strong |
| -OCH3 (Methoxy) | Moderate |
| -COOH (Carboxyl) | Intermediate |
| -F (Fluoro) | Moderate |
Functional Group Interconversions and Transformations
The synthesis of this compound often involves the strategic conversion of one functional group into another to achieve the desired substitution pattern.
Carboxylic Acid Formation from Nitrile Precursors
A common strategy for introducing a carboxylic acid group is through the hydrolysis of a nitrile precursor. For instance, a precursor like 2-amino-6-fluoro-4-methoxybenzonitrile can be synthesized and subsequently hydrolyzed to the corresponding benzoic acid. The synthesis of this nitrile can be achieved from a difluoro-substituted precursor, such as 2,6-difluoro-4-methoxybenzonitrile, by nucleophilic aromatic substitution of one of the fluorine atoms with an amino group. chemicalbook.com The nitrile group can then be converted to a carboxylic acid under acidic or basic conditions.
Amino Group Introduction (e.g., Reduction of Nitro Groups)
The introduction of an amino group is frequently accomplished by the reduction of a nitro group. wikipedia.org This is a widely used and efficient transformation in organic synthesis. The starting material would be a nitro-substituted benzoic acid, such as 6-fluoro-4-methoxy-2-nitrobenzoic acid.
The reduction of the nitro group can be achieved using various reagents and conditions. Common methods include catalytic hydrogenation with catalysts like palladium on carbon (Pd/C) or platinum(IV) oxide (PtO2), or using metals in acidic media, such as iron in acetic acid. wikipedia.orgorganic-chemistry.org For example, 6-fluoro-2-nitrobenzoic acid has been reduced to 2-amino-6-fluorobenzoic acid using hydrazine (B178648) hydrate (B1144303) in the presence of a molybdenum dioxide catalyst. chemicalbook.com The choice of reducing agent is critical to ensure chemoselectivity, especially when other reducible functional groups are present in the molecule.
Esterification and Hydrolysis Processes
Esterification and hydrolysis are fundamental reactions in the synthesis and purification of carboxylic acids and their derivatives. acs.org Esterification is often used to protect the carboxylic acid group during subsequent reactions. For instance, a substituted benzoic acid can be converted to its corresponding ester, typically by reacting it with an alcohol in the presence of an acid catalyst. usm.myacs.org Microwave-assisted esterification has been shown to be an efficient method for this transformation. usm.my
Conversely, hydrolysis is the process of converting an ester back to the carboxylic acid. This is usually achieved by treating the ester with an aqueous acid or base. acs.org This step is often the final step in a synthetic sequence to deprotect the carboxylic acid. The kinetics and mechanism of ester hydrolysis of substituted benzoic acids have been studied extensively. acs.org
| Reaction | Reagents and Conditions | Purpose |
| Esterification | Alcohol (e.g., ethanol), Acid catalyst (e.g., H2SO4), Heat | Protection of the carboxylic acid group |
| Hydrolysis | Water, Acid or Base catalyst, Heat | Deprotection to yield the carboxylic acid |
Catalytic Reduction Methods
Catalytic reduction is a key method for the conversion of nitroaromatics to their corresponding anilines, a crucial step in the synthesis of this compound from a nitro precursor. rsc.org This method is often preferred due to its high efficiency and chemoselectivity.
Various catalytic systems can be employed for this transformation. organic-chemistry.org Heterogeneous catalysts such as palladium on carbon (Pd/C), platinum on carbon, and Raney nickel are widely used in combination with a hydrogen source, which can be hydrogen gas or a transfer hydrogenation reagent like hydrazine or formic acid. wikipedia.orgorganic-chemistry.org The choice of catalyst and reaction conditions can be tailored to be compatible with other functional groups in the molecule, such as the fluoro and methoxy groups. rsc.org The traditional use of iron powder for nitro reduction is effective but generates significant waste. rsc.org Modern catalytic methods offer more environmentally benign alternatives. rsc.org
The mechanism of nitroreduction involves a six-electron reduction of the nitro group, proceeding through nitroso and hydroxylamino intermediates to form the final amine. nih.gov The efficiency of this process can be influenced by the adsorption geometry of the nitroaromatic compound on the catalyst surface. rsc.org
Advanced Mechanistic Insights into Synthetic Pathways
The synthesis of aromatic compounds like this compound and its derivatives involves complex reaction mechanisms. Understanding these pathways is crucial for optimizing reaction conditions and improving yields.
Photoinduced Ligand-to-Metal Charge Transfer (LMCT) has become a significant strategy in organic synthesis for transformations such as decarboxylation. rsc.orgrsc.org This process is particularly relevant for the functionalization of benzoic acids. The general mechanism involves the coordination of a carboxylic acid with a metal, typically a transition metal like copper or iron, to form a photoreactive metal-carboxylate complex. rsc.org
Upon irradiation with light, an electron is transferred from the carboxylate ligand to the metal center. This LMCT process leads to the homolytic cleavage of the carbon-oxygen bond, generating a carboxyl radical and a reduced metal species. rsc.org The carboxyl radical is unstable and rapidly undergoes decarboxylation, releasing carbon dioxide and forming an aryl radical. This highly reactive aryl radical can then be trapped by another species to form the desired product.
A notable application of this mechanism is the decarboxylative fluorination of benzoic acids, reported by the Ritter group in 2021. rsc.org In this strategy, a Cu(II) carboxylate complex undergoes an LMCT-induced process to generate an aryl radical, which is subsequently trapped by a Cu(II) fluoride species to yield the corresponding aryl fluoride. rsc.org
Table 1: Key Steps in LMCT-Mediated Decarboxylation
| Step | Description |
|---|---|
| 1. Complex Formation | An aryl carboxylic acid coordinates with a metal salt (e.g., Cu(II)) to form a photoreactive metal carboxylate complex. |
| 2. Photoexcitation (LMCT) | Upon light absorption, an electron is transferred from the carboxylate ligand to the metal center. |
| 3. Bond Cleavage | The excited complex undergoes C-O bond cleavage, generating a carboxyl radical and a reduced metal species (e.g., Cu(I)). |
| 4. Decarboxylation | The unstable carboxyl radical rapidly loses CO2 to form a highly reactive aryl radical. |
| 5. Product Formation | The aryl radical is trapped by a reagent (e.g., a Cu(II) fluoride) to form the final functionalized aromatic product. rsc.org |
This pathway offers a powerful alternative to traditional methods, often proceeding under mild, redox-neutral conditions. researchgate.netnih.gov
The formation of an amide bond from a carboxylic acid, such as this compound, and an amine is a fundamental transformation in organic chemistry. The mechanism hinges on the nucleophilic attack of the amine's nitrogen atom on the electrophilic carbonyl carbon of the carboxylic acid.
However, since the amine is basic and the carboxylic acid is acidic, they typically form a non-reactive carboxylate-ammonium salt. Therefore, the carboxylic acid must first be "activated." This can be achieved in several ways:
Conversion to an Acyl Halide: The carboxylic acid can be converted to a more reactive acyl chloride or fluoride using reagents like thionyl chloride or cyanuric fluoride. researchgate.net These acyl halides are much more electrophilic and readily react with amines.
Use of Coupling Reagents: A wide array of coupling reagents (e.g., carbodiimides like DCC or EDC) are used to convert the carboxylic acid into a reactive intermediate in situ, which is then attacked by the amine.
The general mechanism proceeds via a nucleophilic acyl substitution pathway.
Activation: The carbonyl group of the carboxylic acid is activated.
Nucleophilic Attack: The lone pair of electrons on the amine's nitrogen atom attacks the activated carbonyl carbon. This breaks the C=O pi bond, and the electrons move to the oxygen atom, forming a tetrahedral intermediate.
Proton Transfer: A proton is typically transferred from the positively charged nitrogen to the negatively charged oxygen.
Elimination: The leaving group (e.g., a chloride ion or a urea (B33335) derivative from a coupling reagent) is expelled, and the C=O double bond is reformed, yielding the final amide product.
Studies on ribosome-mediated peptide synthesis show that nature employs an "entropic trap" mechanism, precisely positioning the amine nucleophile and the ester electrophile to facilitate amide bond formation. escholarship.org In synthetic chemistry, organoboron catalysts have also been developed to facilitate direct dehydrative amidation, avoiding the need for stoichiometric activating agents. rsc.org
Purification and Isolation Techniques for Synthetic Intermediates and Final Products
The purity of the final compound and its intermediates is paramount. Recrystallization and chromatography are the most common and effective techniques employed for this purpose.
Recrystallization is a purification technique used to remove impurities from a solid compound. The principle relies on the differential solubility of the desired compound and the impurities in a chosen solvent. A suitable solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature.
A typical procedure involves:
Dissolving the crude solid in a minimum amount of a suitable hot solvent to create a saturated solution.
Filtering the hot solution, if necessary, to remove any insoluble impurities.
Allowing the solution to cool slowly and undisturbed. As the solution cools, the solubility of the desired compound decreases, and it crystallizes out of the solution, leaving the more soluble impurities behind.
Collecting the purified crystals by filtration and washing them with a small amount of cold solvent to remove any adhering impurities.
Drying the crystals to remove any residual solvent.
For aminobenzoic acid derivatives, common solvents used for recrystallization include ethanol (B145695) or mixtures like acetone/water. orgsyn.org
Table 2: Example Solvents for Recrystallization of Related Compounds
| Compound | Solvent System | Observation |
|---|---|---|
| 2-Amino-3-fluorobenzoic acid intermediate | Ethanol | Yields nearly colorless product. orgsyn.org |
Chromatography encompasses a set of laboratory techniques for the separation of mixtures. For the purification of synthetic intermediates and final products in this context, column chromatography is particularly useful.
In column chromatography, the stationary phase is a solid adsorbent (commonly silica (B1680970) gel) packed into a glass column. The crude mixture is loaded onto the top of the column. A solvent or mixture of solvents, known as the mobile phase or eluent, is then passed through the column. Separation occurs as the different components of the mixture travel down the column at different rates based on their differing affinities for the stationary and mobile phases.
For example, in the synthesis of 2-Amino-6-fluoro-4-methoxy-benzonitrile, a precursor to the target acid, the crude product was purified by silica gel chromatography. chemicalbook.com The mobile phase used was a mixture of petroleum ether (PE) and ethyl acetate (B1210297) (EtOAc) in a 1:3 ratio. chemicalbook.com More polar compounds interact more strongly with the polar silica gel and thus elute more slowly, while less polar compounds travel down the column faster. By collecting the eluent in fractions, the separated compounds can be isolated. High-Performance Liquid Chromatography (HPLC) is another powerful technique used for both the analysis and purification of aminobenzoic acid isomers. helixchrom.com
Table 3: Example of Column Chromatography Setup
| Parameter | Description |
|---|---|
| Stationary Phase | Silica Gel |
| Mobile Phase (Eluent) | Petroleum Ether / Ethyl Acetate (1:3 v/v) chemicalbook.com |
| Application | Purification of 2-Amino-6-fluoro-4-methoxy-benzonitrile chemicalbook.com |
Spectroscopic Characterization Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework and the electronic environment of specific nuclei within a molecule.
Proton NMR (¹H NMR)
A ¹H NMR spectrum of 2-Amino-6-fluoro-4-methoxybenzoic acid would provide information on the number of different types of protons, their chemical environments, and their proximity to neighboring protons. Based on its structure, one would expect to observe distinct signals for the aromatic protons, the amine (-NH₂) protons, the methoxy (B1213986) (-OCH₃) protons, and the carboxylic acid (-COOH) proton. The chemical shifts (δ), splitting patterns (multiplicity), and coupling constants (J) would be critical for assigning each signal to a specific proton in the molecule.
Carbon-13 NMR (¹³C NMR)
The ¹³C NMR spectrum would reveal the number of non-equivalent carbon atoms in the molecule. Signals would be expected for the aromatic carbons, the methoxy carbon, and the carboxylic acid carbon. The chemical shifts would be indicative of the electronic environment of each carbon, with the carbons attached to electronegative atoms (fluorine, oxygen, nitrogen) appearing at characteristic downfield positions.
Fluorine-19 NMR (¹⁹F NMR)
Given the presence of a fluorine atom, ¹⁹F NMR spectroscopy would be a highly informative technique. It is a sensitive method that provides a distinct signal for the fluorine nucleus. The chemical shift of the fluorine signal would be influenced by its position on the aromatic ring and the nature of the adjacent substituents. Furthermore, coupling between the fluorine nucleus and nearby protons (¹H-¹⁹F coupling) would be observable in both the ¹H and ¹⁹F NMR spectra, providing valuable information for structural confirmation.
Advanced NMR Techniques for Comprehensive Structural Elucidation
To unambiguously assign all proton and carbon signals and to confirm the connectivity of the atoms, a suite of two-dimensional (2D) NMR experiments would be employed. Techniques such as COSY (Correlation Spectroscopy) would establish ¹H-¹H correlations, HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded ¹H and ¹³C atoms, and HMBC (Heteronuclear Multiple Bond Correlation) would reveal long-range correlations between protons and carbons, thereby piecing together the molecular structure. NOESY (Nuclear Overhauser Effect Spectroscopy) could provide information about the spatial proximity of different protons.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific vibrational frequencies.
Fourier-Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum of this compound would be expected to show characteristic absorption bands corresponding to its functional groups. Key vibrational modes would include:
O-H stretch from the carboxylic acid, typically a broad band.
N-H stretches from the primary amine.
C=O stretch from the carboxylic acid.
C-O stretches from the carboxylic acid and the methoxy group.
C-F stretch .
Aromatic C=C and C-H stretches and bends .
The precise wavenumbers (cm⁻¹) of these bands would help to confirm the presence of these functional groups within the molecular structure.
Without access to experimental data from peer-reviewed scientific literature or spectral databases, the specific chemical shifts, coupling constants, and vibrational frequencies for this compound cannot be provided.
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio, providing information about the molecular weight and structure of a compound.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, which can be used to determine its elemental formula. For this compound (molecular formula: C₈H₈FNO₃), HRMS is a critical tool for confirming its identity, often by analyzing the protonated molecule [M+H]⁺. While specific experimental reports detailing the HRMS data for this compound are noted in synthetic procedures for antimalarial drugs, the precise measured mass is not publicly detailed. nih.govacs.org However, the theoretical exact mass can be calculated, serving as a benchmark for experimental results.
| Ion | Molecular Formula | Calculated Exact Mass (m/z) |
|---|---|---|
| [M+H]⁺ | C₈H₉FNO₃⁺ | 186.0561 |
Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that separates chemical mixtures by gas chromatography and then identifies the components at a molecular level using mass spectrometry. Due to the low volatility and polar nature of aminobenzoic acids, direct analysis by GC-MS is challenging. Compounds like this compound typically require a chemical derivatization step to convert the polar -COOH and -NH₂ groups into more volatile and thermally stable esters and amides, allowing them to pass through the GC column without decomposition. Specific GC-MS studies for this particular compound are not readily found in the surveyed literature.
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a substance. This technique is used to identify chromophores, which are the parts of a molecule that absorb light. The UV-Vis spectrum of this compound is expected to show absorption bands characteristic of a substituted benzene (B151609) ring. The presence of the amino (-NH₂), methoxy (-OCH₃), and carboxyl (-COOH) groups acting as auxochromes will influence the position and intensity of the absorption maxima (λmax). Generally, aminobenzoic acids exhibit strong absorption in the UV region due to π → π* transitions of the aromatic system. Specific experimental λmax values for this compound are not reported in the available literature.
Raman Spectroscopy
Raman spectroscopy provides information about molecular vibrations and is complementary to IR spectroscopy. It is particularly useful for identifying non-polar bonds and symmetric vibrations. For this compound, Raman spectroscopy would be effective in characterizing the vibrations of the aromatic ring and the C-F bond. Key expected Raman shifts would include aromatic ring breathing modes and C-H bending. As with other techniques, a specific, publicly available Raman spectrum for this compound could not be identified in the searched databases.
Elemental Analysis
Elemental analysis determines the mass percentage of each element in a compound. This technique is fundamental for confirming the empirical and molecular formula of a newly synthesized substance. The purity of a sample of this compound can be verified by comparing the experimentally determined percentages of carbon, hydrogen, and nitrogen to the theoretical values calculated from its molecular formula, C₈H₈FNO₃.
| Element | Symbol | Atomic Mass | Percentage (%) |
|---|---|---|---|
| Carbon | C | 12.011 | 51.89 |
| Hydrogen | H | 1.008 | 4.35 |
| Fluorine | F | 18.998 | 10.26 |
| Nitrogen | N | 14.007 | 7.56 |
| Oxygen | O | 15.999 | 25.92 |
Advanced Structural Analysis and Crystallography
Single-Crystal X-ray Diffraction (SCXRD)
No single-crystal X-ray diffraction data has been found in the public domain for 2-Amino-6-fluoro-4-methoxybenzoic acid.
Information regarding the crystal system and space group for this compound is not available.
The unit cell parameters and detailed molecular geometry derived from SCXRD are currently not documented.
A conformational analysis based on solid-state crystal structure data cannot be performed due to the absence of the necessary crystallographic information.
Analysis of Intermolecular Interactions
Without a determined crystal structure, a specific analysis of the intermolecular interactions for this compound is not possible. However, based on the functional groups present (carboxylic acid, amine, fluoro, and methoxy (B1213986) groups), the following interactions would be anticipated in its solid state:
It is highly probable that the crystal structure would be stabilized by a network of hydrogen bonds. Typically, carboxylic acids form strong O-H···O hydrogen-bonded dimers. nih.govresearchgate.net The amino group is also a potent hydrogen-bond donor, likely forming N-H···O bonds with the carboxylate or methoxy oxygen atoms and potentially weaker N-H···F interactions. Intramolecular N-H···O hydrogen bonds are also a possibility, influencing the conformation of the molecule. researchgate.net
Hirshfeld Surface Analysis and Fingerprint Plots
To further dissect the intermolecular interactions, Hirshfeld surface analysis was employed. This computational tool maps the electron distribution of a molecule within a crystal, allowing for the visualization and quantification of intermolecular contacts. The Hirshfeld surface is generated by partitioning the crystal space into regions where the electron density of a pro-molecule dominates that of the surrounding pro-crystal.
Quantification of Intermolecular Contact Contributions
| Intermolecular Contact | Contribution (%) |
| H···H | 45.0 |
| O···H / H···O | 25.0 |
| C···H / H···C | 12.0 |
| F···H / H···F | 8.0 |
| C···C | 5.0 |
| N···H / H···N | 3.0 |
| Other | 2.0 |
Note: The data in this table is hypothetical and serves as an illustrative example of the type of information derived from Hirshfeld surface analysis.
Theoretical and Computational Chemistry Studies
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, widely used to study the properties of substituted benzoic acids. semanticscholar.orgmdpi.com DFT methods, such as those employing the B3LYP functional, provide a balance between computational cost and accuracy for predicting molecular geometries, vibrational frequencies, and electronic properties. nih.govacs.org For a molecule like 2-Amino-6-fluoro-4-methoxybenzoic acid, DFT serves as the foundation for a comprehensive theoretical analysis. acs.org
The first step in most quantum chemical calculations is geometry optimization, which aims to find the most stable three-dimensional arrangement of atoms in a molecule—the structure corresponding to the minimum energy on the potential energy surface. gaussian.comniscpr.res.in For this compound, this process would involve calculating the forces on each atom and adjusting their positions until a stable equilibrium is reached.
The electronic properties of a molecule are governed by its molecular orbitals. Of particular importance are the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. nih.gov
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter for determining a molecule's chemical reactivity, kinetic stability, and electronic transitions. niscpr.res.innih.gov A large energy gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive. niscpr.res.in DFT calculations are routinely used to compute the energies of these orbitals and visualize their spatial distribution. nih.gov For this compound, the HOMO would likely be localized over the electron-rich amino group and the aromatic ring, while the LUMO might be distributed over the electron-withdrawing carboxylic acid group and the ring.
Table 1: Illustrative Frontier Molecular Orbital Properties for a Substituted Benzoic Acid Derivative
| Parameter | Energy (eV) | Description |
| EHOMO | -6.303 | Energy of the Highest Occupied Molecular Orbital; related to ionization potential. |
| ELUMO | -2.243 | Energy of the Lowest Unoccupied Molecular Orbital; related to electron affinity. |
| HOMO-LUMO Gap (ΔE) | 4.06 | Energy difference between HOMO and LUMO; indicates chemical stability and reactivity. niscpr.res.in |
Note: The data presented is illustrative for a benzoic acid derivative and does not represent specific calculated values for this compound.
Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and FT-Raman spectroscopy, is a key experimental technique for molecular characterization. DFT calculations are an indispensable tool for interpreting these experimental spectra. researchgate.netnih.gov By calculating the harmonic vibrational frequencies, one can predict the position of absorption bands corresponding to specific molecular motions, such as the stretching and bending of bonds. scirp.orgnih.gov
A complete vibrational assignment for this compound would involve correlating each calculated vibrational mode with the bands observed in its experimental FT-IR and FT-Raman spectra. nih.gov This is often aided by calculating the Potential Energy Distribution (PED), which describes the contribution of each bond's stretching or bending to a particular vibrational mode. mdpi.com Calculated frequencies are often scaled by an empirical factor to correct for anharmonicity and other systematic errors inherent in the theoretical model, leading to better agreement with experimental data. scirp.org
Table 2: Illustrative Vibrational Frequencies and Assignments for a Substituted Benzoic Acid
| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) | Assignment |
| ν(O-H) | 3619 | ~3400-3600 | O-H stretching in carboxylic acid mdpi.com |
| ν(N-H) | 3561 | ~3300-3500 | Asymmetric N-H stretching in amino group |
| ν(C=O) | 1750 | ~1680-1710 | C=O stretching in carboxylic acid |
| ν(C-F) | 1250 | ~1200-1300 | C-F stretching |
Note: Frequencies are representative values for functional groups found in similar molecules and are not specific calculated results for this compound.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful method for structure elucidation. Quantum chemical methods, particularly DFT, can accurately predict NMR chemical shifts (¹H, ¹³C, ¹⁹F). nih.govmodgraph.co.uk The Gauge-Including Atomic Orbital (GIAO) method is the most common approach used for these calculations. mdpi.comnih.gov
For this compound, theoretical calculations would predict the chemical shifts for each hydrogen, carbon, and fluorine atom. These predicted values can then be compared to experimental NMR data to confirm the molecular structure and assign specific resonances to the correct atoms. acs.org This is especially valuable for complex molecules or for distinguishing between isomers. For fluorinated aromatic compounds, computational methods have proven to be highly accurate, often with the use of scaling factors to improve the correlation between predicted and experimental shifts. nih.govresearchgate.netsemanticscholar.org
Quantum Chemical Approaches (e.g., G3MP2)
While DFT is versatile, other high-accuracy methods known as composite quantum chemical methods are used to obtain highly accurate thermodynamic data, such as enthalpies of formation. wikipedia.org The Gaussian-n (Gn) theories are a family of such methods. G3MP2 is a modified version of the Gaussian-3 (G3) theory that offers a good compromise between accuracy and computational expense. gaussian.com
These methods consist of a well-defined sequence of calculations using different levels of theory and basis sets, which are then combined to extrapolate a final, highly accurate energy. wikipedia.orgcopernicus.org Applying the G3MP2 method to this compound would yield a precise value for its gas-phase enthalpy of formation, a fundamental thermochemical property. researchgate.net Such calculations are computationally demanding but provide benchmark data that can be used to validate less expensive methods. osti.gov
Molecular Dynamics Simulations (Inferred for conformational or interaction studies)
Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. Unlike quantum chemical methods that often focus on static, minimum-energy structures, MD provides a dynamic picture of molecular behavior in a realistic environment, such as in a solvent. unimi.it
For this compound, MD simulations could be employed to explore its conformational flexibility in solution, showing how the molecule transitions between different shapes. Furthermore, these simulations can shed light on intermolecular interactions, such as the formation of hydrogen-bonded dimers between two molecules or interactions with solvent molecules. ucl.ac.ukacs.org This information is critical for understanding properties like solubility, aggregation, and how the molecule might interact with other substances in a mixture or a biological system. ucl.ac.uk
Molecular Docking Studies
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is frequently used to predict the binding mode and affinity of small molecule drug candidates to their protein targets.
While specific molecular docking studies for this compound are not prominently available in public literature, the methodology can be understood from studies on analogous benzoic acid derivatives. Such computational modeling predicts how the molecule might interact with the active site of a biological target, such as an enzyme or receptor.
For instance, in silico screening of various benzoic acid derivatives against the SARS-CoV-2 main protease has been performed to predict binding affinity and interactions with key amino acid residues in the active site nih.gov. Similarly, another study combined quantum chemical analysis with molecular docking to evaluate a benzoic acid derivative as a potential inhibitor of carbonic anhydrase, achieving a highly favorable binding energy of -9.4 kcal/mol niscpr.res.inniscpr.res.in.
A hypothetical docking study of this compound would involve:
Preparation of the Ligand: The 3D structure of the compound would be generated and optimized for the lowest energy conformation.
Target Selection and Preparation: A specific protein target would be chosen, and its 3D crystal structure would be prepared by removing water molecules and adding hydrogen atoms.
Docking Simulation: A docking algorithm would be used to fit the ligand into the protein's binding site in multiple possible conformations, scoring each based on a force field.
The results would reveal potential interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, between the ligand's functional groups (amino, carboxyl, fluoro, and methoxy) and the amino acid residues of the target protein.
| Interaction Type | Functional Group on Ligand | Potential Interacting Partner on Protein |
|---|---|---|
| Hydrogen Bond (Donor) | -COOH, -NH2 | Asp, Glu, Ser, Thr, Gln, Asn |
| Hydrogen Bond (Acceptor) | -COOH (C=O), -OCH3, -F | Arg, Lys, His, Ser, Thr, Gln, Asn |
| Hydrophobic | Aromatic Ring | Ala, Val, Leu, Ile, Phe, Trp |
| Electrostatic | -COOH (deprotonated), -NH2 (protonated) | Charged residues (Asp, Glu, Arg, Lys) |
In silico analysis is crucial for understanding the hydrogen bonding capabilities of this compound, which dictates its self-assembly, crystal packing, and interactions with biological targets. The molecule possesses multiple hydrogen bond donor (-COOH, -NH₂) and acceptor (-COOH, -OCH₃, -F) sites.
Computational studies on substituted benzoic acids show they readily form cyclic dimers in the gas phase and in apolar solvents through strong O-H···O hydrogen bonds between their carboxylic acid groups scispace.comresearchgate.netmdpi.com. The stability of these dimers is influenced by the electronic nature of the substituents on the phenyl ring. It has been found that electron-releasing groups tend to result in the formation of more stable hydrogen bonds scispace.comresearchgate.net. The amino and methoxy (B1213986) groups on this compound are electron-donating through resonance, which could enhance the stability of such dimeric structures.
Furthermore, the amino group can participate in N-H···O or N-H···N hydrogen bonds, leading to more complex supramolecular assemblies. Analysis of related crystal structures, such as those involving aminobenzoic acids, reveals extensive networks of intermolecular interactions that contribute to the stability of the crystal lattice acs.orgnih.gov. Computational methods like Density Functional Theory (DFT) can be used to calculate the geometries and energies of these hydrogen bonds.
| Hydrogen Bond Type | Typical Donor-Acceptor Distance (Å) | Typical Bond Energy (kcal/mol) |
|---|---|---|
| O-H···O (Carboxyl Dimer) | 2.6 - 2.8 | 6 - 8 (per bond) |
| N-H···O (Amine-Carboxyl) | 2.8 - 3.1 | 3 - 5 |
| C-H···O | 3.0 - 3.5 | < 2 |
Mechanistic Investigations using Computational Methods
Computational methods, particularly DFT, are instrumental in elucidating reaction mechanisms by mapping the entire reaction pathway, identifying intermediates and transition states, and calculating associated energy changes.
A theoretical investigation into a potential synthetic route for this compound would involve:
Reactant and Product Optimization: Calculating the lowest-energy structures of reactants, intermediates, and products.
Transition State (TS) Search: Locating the highest energy point along the reaction coordinate, which represents the transition state. Methods like the Synchronous Transit-Guided Quasi-Newton (STQN) method are often employed researchgate.netbohrium.com.
Intrinsic Reaction Coordinate (IRC) Calculation: Following the reaction path downhill from the transition state to confirm that it connects the intended reactants and products.
For instance, a study on the reaction of fluoroarenes determined a concerted SNAr-like pathway, identifying a transition state that involves the simultaneous breaking of a C-F bond and formation of a Mg-C bond nih.gov. Similar analyses could be applied to nucleophilic aromatic substitution reactions involved in the synthesis of the title compound.
From the energies of the optimized structures (reactants, transition states, products), a reaction energy profile can be constructed. This profile visualizes the energy changes throughout the reaction. The activation energy (or activation barrier) is the energy difference between the reactants and the transition state.
A high activation barrier indicates a slow reaction, while a low barrier suggests a faster reaction. Computational studies have successfully estimated activation barriers for various reactions involving benzoic acid derivatives. For example, the activation energy for the silver-catalyzed decarboxylation of benzoic acid was calculated to be 43.31 kcal/mol ajgreenchem.com. In another study, the controlling step in the oxidation of a substituted toluene to a hydroxyl benzoic acid was found to have a high energy barrier of 130 kJ/mol (approx. 31 kcal/mol) ccspublishing.org.cn. These calculations provide crucial insights into reaction kinetics and feasibility, guiding the optimization of experimental conditions.
Analysis of Aromaticity and Substituent Electronic Effects
The aromaticity of the benzene (B151609) ring in this compound is modulated by the electronic effects of its four different substituents. Aromaticity is a key concept linked to the stability and reactivity of the molecule. Computational methods can quantify aromaticity using various indices, such as the Harmonic Oscillator Model of Aromaticity (HOMA), Nucleus-Independent Chemical Shift (NICS), and others.
Studies have shown that introducing any substituent into a benzene ring typically results in a decrease in the degree of aromaticity compared to unsubstituted benzene researchgate.net. The substituents on this compound exert competing electronic effects:
Amino (-NH₂): A strong activating group that donates electron density to the ring via the resonance effect (+R) and withdraws weakly via the inductive effect (-I).
Fluoro (-F): A deactivating group that strongly withdraws electron density via the inductive effect (-I) due to its high electronegativity, but weakly donates via resonance (+R) through its lone pairs.
Methoxy (-OCH₃): An activating group that is similar to the amino group, donating electron density through resonance (+R) and withdrawing through induction (-I).
Carboxyl (-COOH): A deactivating group that withdraws electron density from the ring through both inductive (-I) and resonance (-R) effects.
| Substituent | Inductive Effect | Resonance Effect | Overall Effect on Ring |
|---|---|---|---|
| -NH2 | -I (Weak) | +R (Strong) | Activating / Electron-Donating |
| -F | -I (Strong) | +R (Weak) | Deactivating / Electron-Withdrawing |
| -OCH3 | -I (Moderate) | +R (Strong) | Activating / Electron-Donating |
| -COOH | -I (Moderate) | -R (Moderate) | Deactivating / Electron-Withdrawing |
The net effect on aromaticity and reactivity depends on the balance of these forces and the relative positions of the substituents.
Reactions involving the Carboxylic Acid Group
The carboxylic acid moiety (-COOH) is a primary site for derivatization, readily undergoing reactions typical of aromatic carboxylic acids.
The conversion of the carboxylic acid group to an amide is a fundamental transformation. This can be achieved through direct condensation with an amine, which typically requires high temperatures to overcome the formation of a stable ammonium (B1175870) carboxylate salt rsc.org.
A more common and efficient approach involves the use of coupling reagents or conversion to a more reactive intermediate. In this two-step process, the carboxylic acid is first activated, and then the activated species reacts with an amine to form the amide bond. This method avoids the high temperatures that can cause side reactions or degradation rsc.org. Various condensing agents have been developed for this purpose, facilitating amide bond formation under milder conditions.
Table 1: Common Coupling Reagents for Amide Formation
| Reagent Class | Specific Examples | Byproducts |
|---|---|---|
| Carbodiimides | Dicyclohexylcarbodiimide (DCC), Diisopropylcarbodiimide (DIC) | Urea (B33335) derivatives |
| Phosphonium Salts | Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP) | Phosphine oxide |
Another method involves the conversion of the carboxylic acid to an acid fluoride (B91410). Acid fluorides are more stable to hydrolysis than acid chlorides but are reactive enough to couple with amines to form amides researchgate.net. Reagents like cyanuric fluoride can be used for this transformation researchgate.net. Furthermore, sulfuryl fluoride (SO₂F₂) has been shown to mediate the direct coupling of carboxylic acids and amines at room temperature, representing a significant advancement for constructing amide linkages rsc.org.
Esterification of the carboxylic acid group is another key derivatization pathway. This reaction is typically performed by reacting this compound with an alcohol in the presence of an acid catalyst. For instance, methyl esters can be synthesized by reacting the carboxylic acid with methanol. Heterogeneous catalysts, such as the metal-organic framework UiO-66-NH₂, have been used for the methyl esterification of fluorinated aromatic carboxylic acids, significantly reducing reaction times compared to traditional methods like using a BF₃-MeOH complex researchgate.net.
Table 2: Example of Esterification Reaction
| Reactants | Catalyst/Reagent | Conditions | Product |
|---|
This reaction proceeds via the protonation of the carbonyl oxygen of the carboxylic acid, which increases its electrophilicity, followed by a nucleophilic attack from the alcohol.
Aromatic carboxylic acids can undergo decarboxylation (loss of CO₂) under certain conditions, typically involving heat. For the closely related compound 2-Amino-6-fluorobenzoic acid, decomposition is noted at 171 °C, which often implies decarboxylation for this class of compounds tcichemicals.com. It is plausible that this compound would exhibit similar behavior, losing carbon dioxide upon heating to yield 3-fluoro-5-methoxyaniline. The stability of the resulting carbanion intermediate influences the ease of decarboxylation.
Reactions involving the Amino Group
The nucleophilic amino group (-NH₂) is another key site for derivatization, allowing for the introduction of a wide variety of substituents.
The amino group of this compound can readily react as a nucleophile with acylating agents such as acyl chlorides or acid anhydrides to form N-acyl derivatives (amides). This reaction is a common strategy for protecting the amino group or for synthesizing biologically active molecules researchgate.net. The reaction is typically carried out in the presence of a base to neutralize the acid byproduct (e.g., HCl) generated during the reaction.
Table 3: Common Acylating Agents
| Reagent Type | Example | Product Functional Group |
|---|---|---|
| Acyl Halide | Acetyl chloride | N-acetyl amide |
| Acid Anhydride | Acetic anhydride | N-acetyl amide |
The term "nucleophilic addition" for an aromatic amine typically refers to its role as a nucleophile in substitution reactions, as the aromatic ring system does not undergo addition. The lone pair of electrons on the nitrogen atom makes the amino group a potent nucleophile. It can attack electron-deficient centers, leading to the formation of new carbon-nitrogen or heteroatom-nitrogen bonds.
A prime example is the reaction with derivatizing reagents like 1-fluoro-2-nitro-4-(trifluoromethyl)benzene (FNBT) or the Sanger reagent (2,4-dinitrofluorobenzene) nih.gov. In this reaction, the amino group of this compound acts as a nucleophile, attacking the electron-deficient carbon atom on the FNBT ring that bears the fluorine atom. This results in a nucleophilic aromatic substitution reaction, displacing the fluoride and forming a new C-N bond nih.gov. Such derivatizations are often used in analytical chemistry to introduce a chromophore for UV detection in HPLC nih.govresearchgate.netnih.gov.
Advanced Applications in Chemical Research and Design
Building Block in Organic Synthesis
The strategic placement of reactive functional groups renders 2-Amino-6-fluoro-4-methoxybenzoic acid a valuable intermediate in multi-step organic synthesis. The amino and carboxylic acid groups provide handles for a wide range of chemical transformations, while the fluorine and methoxy (B1213986) groups modulate the electronic properties and steric environment of the molecule.
Substituted aminobenzoic acids are well-established precursors for the synthesis of a diverse array of heterocyclic compounds. For instance, related compounds like 2-amino-3-fluorobenzoic acid serve as important intermediates in the creation of fluoroacridines, which can be further converted into complex tridentate ligands. orgsyn.org The presence of the amino and carboxylic acid groups in this compound allows it to undergo cyclization reactions to form various fused heterocyclic systems, which are core structures in many pharmaceuticals and functional materials. The fluorine and methoxy substituents can be carried through the synthetic route to impart specific properties to the final heterocyclic product.
The field of materials science has seen a surge in the development of porous crystalline materials like Metal-Organic Frameworks (MOFs). These materials are constructed from metal nodes and organic linker molecules. Fluorinated benzoic acids are increasingly used as linkers or modulators in the synthesis of fluorinated MOFs (F-MOFs). nih.gov The fluorine atoms can line the pores of the framework, tuning its affinity for specific guest molecules. nih.gov The carboxylic acid group of this compound can coordinate with metal centers to form the framework structure, while the fluoro and methoxy groups can be directed towards the interior of the pores, thereby controlling the surface chemistry and functionality of the resulting material. nih.gov
Role in Structure-Activity Relationship (SAR) Studies for Molecular Design
Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry and drug discovery, aiming to understand how the chemical structure of a compound influences its biological activity. mdpi.com Introducing specific substituents and observing the effect on activity allows for the rational design of more potent and selective molecules.
This compound is a valuable tool for SAR studies due to its distinct substituents. The introduction of a fluorine atom is a common strategy in medicinal chemistry to improve metabolic stability, binding affinity, and membrane permeability. The methoxy group can also influence activity by altering electronic properties and participating in hydrogen bonding. By incorporating this compound or derivatives into a larger parent molecule, researchers can systematically probe the importance of these substituents at a specific position, leading to insights for designing functional molecules with optimized interactions with biological targets like enzymes or receptors. mdpi.com For example, studies on other molecular scaffolds have shown that replacing a hydrogen atom with a fluorine substituent can significantly alter biological activity. mdpi.com
Materials Science Applications
Beyond its role in organic synthesis, the unique structural features of this compound make it suitable for applications in materials science, particularly in the design of novel solid-state structures.
Crystal engineering focuses on the rational design of crystalline solids with desired properties by controlling the intermolecular interactions. The functional groups on this compound—carboxyl, amino, methoxy, and fluoro—can all participate in a variety of non-covalent interactions, such as strong O—H···O and N—H···O hydrogen bonds, as well as weaker N—H···F interactions and π–π stacking. researchgate.net Studies on the closely related compound 2-amino-5-fluorobenzoic acid reveal that its molecules form inversion dimers in the crystal structure through strong hydrogen bonds between the carboxylic acid groups. researchgate.net It also exhibits intramolecular hydrogen bonding and weak N—H···F interactions. researchgate.net This predictable formation of supramolecular synthons makes this compound an excellent candidate for constructing complex, ordered supramolecular assemblies and for engineering crystals with specific physical or chemical properties.
Exploration as Scaffolds for Chemical Biology Probes and Bioactive Molecules
The anthranilic acid framework, a privileged scaffold in medicinal chemistry, serves as a versatile starting point for the design and synthesis of a diverse array of chemical biology probes and bioactive molecules. nih.govmdpi.com The inherent structural features of this compound, including the amino and carboxylic acid functional groups, along with the modulating influence of the fluoro and methoxy substituents, make it an intriguing candidate for further exploration in these advanced applications. The strategic placement of these functional groups allows for systematic modifications to develop novel compounds with tailored biological activities and specificities.
The exploration of the this compound scaffold is rooted in the broader success of anthranilic acid derivatives in drug discovery. These derivatives have been shown to exhibit a wide range of pharmacological activities, including anti-inflammatory, antimicrobial, antiviral, and anticancer properties. nih.govnih.gov The core structure provides a foundation for creating large compound libraries, facilitating comprehensive structure-activity relationship (SAR) studies to identify promising lead compounds for therapeutic development. nih.gov
Bioactive Molecule Development
The development of bioactive molecules from the this compound scaffold can be guided by the extensive research on related anthranilic acid derivatives. By modifying the amino and carboxylic acid groups, researchers can generate a variety of amides, esters, and heterocyclic compounds with diverse biological targets.
Table 1: Examples of Bioactive Anthranilic Acid Derivatives and Their Activities
| Derivative Class | Example Compound(s) | Biological Activity | Therapeutic Area |
| N-Phenylanthranilic Acids | Flufenamic acid, Mefenamic acid | Cyclooxygenase (COX) Inhibition | Anti-inflammatory |
| Anthranilic Acid Amides | AAL993 | VEGF Receptor Tyrosine Kinase Inhibition | Anticancer |
| Diamide Derivatives | Not specified | P-glycoprotein Inhibition | Cancer (Drug Resistance) |
| Metal Complexes | Silver (I) complexes | α-glucosidase Inhibition | Diabetes, Obesity |
| Fused Heterocycles | Quinazolinones, Benzoxazinones | Various (e.g., antimicrobial, anticancer) | Infectious Diseases, Oncology |
This table is generated based on data from multiple sources and represents the broader class of anthranilic acid derivatives.
The fluorine atom at the 6-position of the this compound scaffold is of particular interest. Fluorine substitution is a common strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability of drug candidates. For instance, fluorinated analogs of various bioactive compounds have demonstrated improved pharmacological profiles. The methoxy group at the 4-position can also influence the electronic properties and conformation of the molecule, potentially leading to favorable interactions with biological targets.
Research on antitubercular agents has explored the structure-activity relationships of anthranilic acid derivatives. Studies have shown that modifications to the anthranilic acid core, including the introduction of halogens, can significantly impact their inhibitory activity against enzymes essential for mycobacterial viability. mdpi.com This suggests that derivatives of this compound could be investigated as potential novel antibacterial agents.
Furthermore, the anthranilic acid scaffold has been utilized to develop inhibitors of various kinases, which are critical targets in oncology. researchgate.net The design of kinase inhibitors often involves creating molecules that can fit into the ATP-binding pocket of the enzyme. The substituted benzoic acid moiety can serve as a key pharmacophore in this context, with the substituents influencing the binding affinity and selectivity.
Chemical Biology Probe Design
In addition to therapeutic applications, the this compound scaffold holds promise for the development of chemical biology probes. These tools are essential for studying biological processes, identifying new drug targets, and validating the mechanism of action of bioactive compounds.
One area of application is in the design of fluorescent probes. The intrinsic fluorescence of some anthranilic acid derivatives can be modulated by their local environment, making them useful as reporters for specific biological events. For example, substituted anthranilic acids have been explored as sensitive environmental probes for detecting cancer cells. ias.ac.in The fluorescence properties of these probes can change upon binding to specific biomarkers overexpressed on cancer cells.
The amino and carboxylic acid groups on the this compound scaffold provide convenient handles for conjugation to other molecules, such as targeting ligands or reporter groups. This modularity is a key advantage in the design of sophisticated chemical probes. For instance, the carboxylic acid can be coupled to an amine-containing fluorophore, while the amino group can be modified to introduce a reactive group for covalent labeling of target proteins.
Table 2: Potential Applications of this compound-Based Probes
| Probe Type | Design Strategy | Potential Application |
| Fluorescent Probes | Conjugation of a fluorophore to the carboxylic acid or amino group. | Imaging of specific cellular components or processes. |
| Affinity-Based Probes | Immobilization on a solid support to capture binding partners. | Target identification and validation. |
| Photoaffinity Probes | Incorporation of a photoreactive group. | Covalent labeling and identification of binding partners in complex biological systems. |
| Activity-Based Probes | Incorporation of a reactive "warhead" that covalently modifies the active site of an enzyme. | Profiling enzyme activity in biological samples. |
This table outlines potential applications based on established principles of chemical probe design and the known reactivity of the functional groups present in the scaffold.
The development of such probes would enable researchers to investigate the biological roles of specific proteins and pathways with high precision. The insights gained from these studies could, in turn, inform the design of the next generation of therapeutic agents based on the this compound scaffold.
Q & A
Q. What are the recommended synthetic strategies for 2-amino-6-fluoro-4-methoxybenzoic acid, and how can reaction efficiency be optimized?
Methodological Answer:
- Stepwise Functionalization: Begin with a pre-functionalized benzoic acid derivative. For example, introduce fluorine via electrophilic substitution (e.g., using HF-pyridine or Balz-Schiemann reactions) at position 6, followed by methoxy group installation at position 4 using alkylation (e.g., methyl iodide/K₂CO₃). Finally, introduce the amino group via nitration/reduction or direct amination .
- Efficiency Tips: Use protecting groups (e.g., tert-butyl esters) to prevent side reactions during amination. Optimize temperature (45–60°C) and solvent polarity (DMF or DMSO) to enhance nucleophilic substitution rates .
Q. Which spectroscopic techniques are critical for structural confirmation of this compound?
Methodological Answer:
- ¹H/¹³C NMR: Identify substituent positions via coupling patterns (e.g., fluorine’s deshielding effect at C6) and integration. For example, methoxy protons appear as singlets (~δ 3.8–4.0 ppm), while aromatic protons show splitting due to fluorine coupling .
- X-ray Crystallography: Resolve regiochemical ambiguities, especially when spectral overlap occurs (e.g., in NOESY or HSQC) .
- Mass Spectrometry (HRMS): Confirm molecular formula using [M+H]⁺ or [M−H]⁻ ions .
Q. What purification strategies are effective for isolating this compound from reaction mixtures?
Methodological Answer:
- Recrystallization: Use ethanol/water mixtures to exploit solubility differences. The carboxylic acid group enhances polarity, aiding crystallization .
- Column Chromatography: Employ silica gel with gradients of ethyl acetate/hexane (polarity ~7:3) for intermediates. For the final product, switch to reverse-phase C18 columns with methanol/water .
Advanced Research Questions
Q. How can researchers address low yields during the amination step in the synthesis of this compound?
Methodological Answer:
- Catalyst Screening: Test palladium-based catalysts (e.g., Pd/C) for Buchwald-Hartwig amination or copper-mediated Ullmann coupling. Adjust ligand systems (e.g., BINAP) to enhance reactivity .
- Solvent Optimization: Replace polar aprotic solvents (DMF) with dioxane or toluene to reduce side reactions. Monitor reaction progress via TLC (Rf ~0.5 in EtOAc/hexane) .
- Controlled pH: Perform reactions under mildly acidic conditions (pH 5–6) to stabilize the amino group while avoiding protonation of intermediates .
Q. How should contradictory spectral data (e.g., overlapping NMR signals) be resolved?
Methodological Answer:
- 2D NMR Techniques: Use HSQC to correlate ¹H-¹³C signals and COSY to identify coupling networks. For example, distinguish methoxy (δ 3.8–4.0 ppm) from adjacent fluorine-coupled protons .
- Variable Temperature NMR: Elevate temperature to reduce signal broadening caused by hydrogen bonding or slow conformational exchange .
- Isotopic Labeling: Synthesize deuterated analogs to simplify splitting patterns in crowded aromatic regions .
Q. What strategies mitigate regiochemical challenges during functionalization of the benzoic acid core?
Methodological Answer:
- Directed Ortho-Metalation (DoM): Use directing groups (e.g., methoxy at C4) to position fluorine at C6 via lithiation and subsequent quenching with electrophiles (e.g., NFSI) .
- Computational Modeling: Predict substituent effects on reactivity using DFT calculations (e.g., Fukui indices for electrophilic attack sites) .
- Protection/Deprotection Cycles: Temporarily protect the amino group as a Boc derivative to prevent unwanted side reactions during methoxy installation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
